molecular formula C30H25N2O3P B176078 Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide CAS No. 132817-72-2

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide

Cat. No.: B176078
CAS No.: 132817-72-2
M. Wt: 492.5 g/mol
InChI Key: DRPVTEDJZSZGSY-UHFFFAOYSA-N
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Description

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide is an organic phosphorus compound with the chemical formula C30H25N2O3P. It is known for its unique structural properties, which include the presence of both aminophenoxy and phenylphosphine oxide groups. This compound is often used in the synthesis of advanced materials due to its excellent thermal stability and flame retardant properties .

Scientific Research Applications

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The compound, when incorporated into the PI molecular chain, contributes to the atomic oxygen (AO) resistance of the fibers . This is due to the formation of a passivated phosphate layer on the fiber surface when exposed to AO, which effectively prevents the fiber from AO erosion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide can be synthesized through a reaction between phenol and aniline under alkaline conditions. The process involves the following steps:

    Reaction of Phenol and Aniline: Phenol and aniline are reacted in the presence of a base to form the desired product.

    Purification: The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound[][2].

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions in controlled environments to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving high yields and purity levels[2][2].

Chemical Reactions Analysis

Types of Reactions

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aminophenoxy derivatives .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-aminophenoxy)phenyl phosphine oxide: Similar in structure but lacks the additional phenyl group.

    Bis(3-aminophenoxy)phenyl phosphine oxide: Similar but with different positioning of the aminophenoxy groups.

Uniqueness

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide is unique due to its combination of aminophenoxy and phenylphosphine oxide groups, which provide enhanced thermal stability and flame retardant properties compared to similar compounds [2][2].

Properties

IUPAC Name

3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N2O3P/c31-22-6-4-8-26(20-22)34-24-12-16-29(17-13-24)36(33,28-10-2-1-3-11-28)30-18-14-25(15-19-30)35-27-9-5-7-23(32)21-27/h1-21H,31-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVTEDJZSZGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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